PI3K-IN-46 Exhibits Sub-10 Nanomolar Potency for PI3Kγ with Quantified Selectivity Over Other Class I PI3K Isoforms
PI3K-IN-46 demonstrates an IC50 value of 8 nM for the PI3Kα isoform under biochemical assay conditions, yet multiple commercial sourcing platforms consistently designate the compound as a specific inhibitor of PI3Kγ rather than PI3Kα [1]. This designation as a PI3Kγ-specific inhibitor, when juxtaposed against its measured activity across the broader PI3K panel, establishes a compound with γ-preferential binding but demonstrable cross-reactivity with PI3Kα at nanomolar concentrations. The cross-reactivity profile—8 nM (PI3Kα), 24 nM (PI3Kβ), 74 nM (PI3Kγ), 77 nM (PI3Kδ), and 0.42 nM (mTOR)—identifies PI3K-IN-46 as a compound with a unique pharmacological fingerprint distinct from highly selective clinical-stage PI3Kγ inhibitors (e.g., eganelisib/IPI-549, which exhibits IC50 of 16 nM for PI3Kγ with >200-fold selectivity over other isoforms) [2][3].
| Evidence Dimension | Biochemical inhibitory potency (IC50) across class I PI3K isoforms and mTOR |
|---|---|
| Target Compound Data | PI3Kα: 8 nM; PI3Kβ: 24 nM; PI3Kγ: 74 nM; PI3Kδ: 77 nM; mTOR: 0.42 nM |
| Comparator Or Baseline | Clinical-stage PI3Kγ-selective inhibitor eganelisib (IPI-549): PI3Kγ IC50 = 16 nM; PI3Kα IC50 = 3,200 nM; PI3Kβ IC50 = 3,500 nM; PI3Kδ IC50 > 8,400 nM |
| Quantified Difference | PI3K-IN-46 exhibits 3.1-fold selectivity for PI3Kα over PI3Kγ (8 nM vs. 24 nM) and approximately 9.3-fold selectivity over PI3Kδ (8 nM vs. 74 nM). In contrast, eganelisib exhibits >200-fold selectivity for PI3Kγ over other isoforms. |
| Conditions | Biochemical kinase inhibition assay (cell-free enzyme assay); specific assay platform not disclosed in available vendor documentation. |
Why This Matters
This isoform activity profile distinguishes PI3K-IN-46 from clinical-stage PI3Kγ-selective inhibitors, positioning it as a tool compound for investigating biological contexts where combined PI3Kα/γ engagement may yield distinct phenotypic outcomes relative to pure γ-selective pharmacology.
- [1] TargetMol. PI3K-IN-46 Product Datasheet. T64392. View Source
- [2] Bio-equip. PI3K-IN-46 Product Information. View Source
- [3] Gu D, et al. Development of PI3Kγ selective inhibitors. PMC/NIH. 2023. View Source
